O-(Methoxycarbonyl)-N-(1-methyl-2-oxo-2-phenylethylidene)hydroxylamine
Description
Structure
3D Structure
Properties
CAS No. |
70979-95-2 |
|---|---|
Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
methyl [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate |
InChI |
InChI=1S/C11H11NO4/c1-8(12-16-11(14)15-2)10(13)9-6-4-3-5-7-9/h3-7H,1-2H3/b12-8+ |
InChI Key |
ZOSXMYXXXWLINL-XYOKQWHBSA-N |
Isomeric SMILES |
C/C(=N\OC(=O)OC)/C(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(=NOC(=O)OC)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- α-Keto ester : Typically, 1-phenyl-1,2-propanedione or related α-keto esters serve as the carbonyl source.
- Hydroxylamine derivatives : Hydroxylamine hydrochloride or O-substituted hydroxylamines (e.g., O-methoxycarbonyl hydroxylamine) are used to introduce the oxime functionality.
Reaction Conditions
- The reaction is often carried out under anhydrous conditions and inert atmosphere (argon or nitrogen) to prevent side reactions.
- Solvents such as dichloromethane (CH2Cl2), ethyl acetate (AcOEt), or pyridine are commonly used.
- Temperature control is critical, with initial cooling to 0 °C followed by stirring at room temperature or reflux depending on the step.
- Bases like potassium carbonate (K2CO3) or pyridine may be used to facilitate the reaction.
Detailed Preparation Method
Formation of Oxime Intermediate
- The α-keto ester is dissolved in a dry solvent such as pyridine or dichloromethane.
- Hydroxylamine hydrochloride is added gradually, often in slight excess (e.g., 1.5 equivalents).
- The mixture is stirred at room temperature or refluxed for 24 hours to ensure complete conversion to the oxime.
- The reaction mixture is then diluted with ethyl acetate and washed sequentially with aqueous acid (1 M HCl), saturated sodium bicarbonate, and brine to remove impurities.
- The organic layer is dried over magnesium sulfate (MgSO4) and concentrated under reduced pressure.
- The crude oxime is purified by flash column chromatography using a hexane/ethyl acetate solvent system.
O-(Methoxycarbonyl) Group Introduction
- The purified oxime is reacted with methyl chloroformate or a similar methoxycarbonylating agent.
- This step is typically performed at low temperature (0 °C) under an inert atmosphere.
- A base such as triethylamine or potassium carbonate is added to neutralize the generated acid and drive the reaction forward.
- After completion, the reaction mixture is worked up by dilution with an organic solvent, washing, drying, and concentration.
- Final purification is achieved by flash chromatography to isolate this compound as a white or light yellow solid.
Representative Reaction Scheme
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | α-Keto ester + Hydroxylamine·HCl, pyridine, reflux 24 h | Oxime intermediate | 85-95 | Anhydrous, inert atmosphere |
| 2 | Oxime + Methyl chloroformate, base, 0 °C to RT | This compound | 70-90 | Purified by flash chromatography |
Analytical and Purification Notes
- Purity and identity are confirmed by NMR (1H and 13C), IR spectroscopy, and high-resolution mass spectrometry (HRMS).
- Melting point determination and chromatographic behavior (Rf values) are used to assess purity.
- The compound is typically stable under standard storage conditions (room temperature, dry environment).
Research Findings and Optimization
- The reaction efficiency depends on the purity of starting materials and strict control of moisture.
- Use of dry solvents and inert atmosphere significantly improves yield and reduces side products.
- The choice of base and temperature during the methoxycarbonylation step affects the selectivity and yield.
- Flash chromatography solvent systems (hexane/ethyl acetate ratios) are optimized for best separation.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Impact on Synthesis |
|---|---|---|
| Solvent for oxime formation | Pyridine or CH2Cl2 | Solubility and reaction rate |
| Temperature (oxime formation) | Room temperature to reflux (80-100 °C) | Reaction completion time |
| Hydroxylamine source | Hydroxylamine hydrochloride (1.5 eq) | Ensures complete oxime formation |
| Base for methoxycarbonylation | Triethylamine or K2CO3 | Neutralizes acid, drives reaction |
| Temperature (methoxycarbonylation) | 0 °C to room temperature | Controls reaction selectivity |
| Purification method | Flash chromatography (hexane/AcOEt) | Product purity |
| Yield range | 70-95% overall | Dependent on reaction control |
Chemical Reactions Analysis
Types of Reactions
O-(Methoxycarbonyl)-N-(1-methyl-2-oxo-2-phenylethylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce amines or hydroxylamines. Substitution reactions result in the formation of new compounds with different functional groups replacing the hydroxylamine moiety.
Scientific Research Applications
O-(Methoxycarbonyl)-N-(1-methyl-2-oxo-2-phenylethylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of O-(Methoxycarbonyl)-N-(1-methyl-2-oxo-2-phenylethylidene)hydroxylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Substituent Variations: Methoxy vs. Ethoxy vs. Benzoyloxy Groups
The compound’s structural analogs differ primarily in the substituent attached to the hydroxylamine group. Key examples include:
Key Observations:
- Methoxy vs. Ethoxy Groups : The ethoxy variant (C₂H₅) exhibits lower solubility in polar solvents compared to the methoxy (CH₃) derivative due to increased hydrophobicity, impacting its processing in polymer synthesis .
- Benzoyloxy Group : The aromatic benzoyl group enhances UV stability and photochemical activity, making it suitable for applications like photosensitizers .
- Reactivity : The methoxycarbonyl group in the target compound balances reactivity and stability, enabling efficient cross-linking in polymers without premature degradation .
Functional Group Comparisons
- Hydroxylamine Backbone : All analogs share the N-(1-methyl-2-oxo-2-phenylethylidene)hydroxylamine core, which provides a rigid, conjugated structure. This backbone influences thermal stability and electronic properties .
- Cross-Linking Efficiency : The methoxycarbonyl variant demonstrates faster cross-linking kinetics in polyimide synthesis compared to the ethoxy analog, likely due to its smaller steric profile .
Polymer Chemistry
The target compound is integral to two-photon polymerization (2PP) techniques, where its methoxycarbonyl group improves precursor solubility and enables precise 3D printing of polyimide structures . In contrast, the ethoxy derivative requires longer soft-bake times for solvent removal, reducing processing efficiency .
Biological Activity
O-(Methoxycarbonyl)-N-(1-methyl-2-oxo-2-phenylethylidene)hydroxylamine (CAS No. 70979-95-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H11NO4, with a molecular weight of approximately 221.21 g/mol. The compound features a hydroxylamine functional group, which is known for its reactivity and ability to form various derivatives.
Antimicrobial Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antibacterial and antifungal activities.
Case Studies
- Antibacterial Activity : A study evaluated various derivatives against Gram-positive and Gram-negative bacteria. Compounds showed Minimum Inhibitory Concentrations (MICs) ranging from 0.004 mg/mL to 0.045 mg/mL, outperforming standard antibiotics like ampicillin and streptomycin in efficacy against bacteria such as Escherichia coli and Staphylococcus aureus .
- Antifungal Activity : The same derivatives demonstrated antifungal properties with MIC values between 0.004 mg/mL and 0.06 mg/mL against fungi like Trichoderma viride and Aspergillus fumigatus. The most potent compounds showed remarkable inhibition rates, suggesting a promising avenue for antifungal drug development .
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth. Molecular docking studies suggest that these compounds interact with targets such as MurB in bacteria, which is crucial for peptidoglycan biosynthesis, thereby disrupting cell wall formation .
Structure–Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of hydroxylamine derivatives:
- Substituents : The presence of specific functional groups significantly influences antimicrobial potency.
- Hydroxylamine Group : This functional group enhances the reactivity towards microbial targets, contributing to the overall efficacy .
Data Summary
The following table summarizes the antimicrobial activity of selected derivatives related to this compound:
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Organism |
|---|---|---|---|
| Compound A | 0.004 | 0.008 | En. cloacae |
| Compound B | 0.015 | 0.030 | S. aureus |
| Compound C | 0.045 | 0.060 | E. coli |
| Compound D | 0.006 | 0.012 | T. viride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
